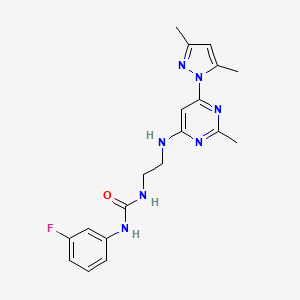

2,2,3,3,3-五氟-1-苯基丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2,3,3,3-Pentafluoro-1-propanol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has been used as an alternative cleaning agent for chlorofluorocarbon . It has also been used as a derivatization reagent in the detection of certain compounds in human and rat plasma by GC-MS .

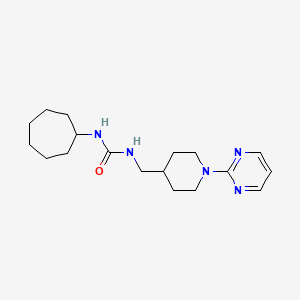

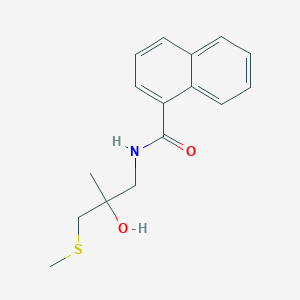

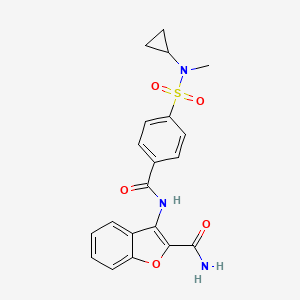

Molecular Structure Analysis

The molecular formula of 2,2,3,3,3-Pentafluoro-1-propanol is C3H3F5O, and its molecular weight is 150.05 . The structure includes a propanol group with five fluorine atoms attached, making it a fluorinated compound .Chemical Reactions Analysis

2,2,3,3,3-Pentafluoro-1-propanol has been used in the preparation of trifluoromethyl ynamines, which in turn converted aldehydes to α-trifluoromethyl-α,β-unsaturated amides .Physical And Chemical Properties Analysis

2,2,3,3,3-Pentafluoro-1-propanol is a liquid at room temperature. It has a refractive index of 1.288 (lit.) and a density of 1.505 g/mL at 25 °C (lit.) . It boils at 80 °C/748 mmHg (lit.) .科学研究应用

Derivatization Reagent in Analytical Chemistry

2,2,3,3,3-Pentafluoro-1-propanol serves as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS) analyses. Researchers use it to enhance the detectability of specific compounds. Notably, it has been employed in the following contexts:

- Detection of Unlabeled and 15N2-Labeled Amino Acids : PFPOH facilitates the detection of amino acids like L-tryptophan, L-kynurenine, serotonin, and quinolinic acid in human and rat plasma .

- Simultaneous Analysis of Cocaine and Metabolites : Researchers have used PFPOH to derivatize cocaine, cocaethylene, and their potential metabolic and pyrolytic products in blood, urine, and muscle samples .

Alternative Cleaning Agent

Due to its environmentally friendly properties, 2,2,3,3,3-Pentafluoro-1-propanol has found use as an alternative cleaning agent. It serves as a replacement for chlorofluorocarbon-based solvents .

Synthesis of Trifluoromethyl Ynamines

Researchers have utilized PFPOH in the preparation of trifluoromethyl ynamines. These intermediates play a crucial role in converting aldehydes to α-trifluoromethyl-α,β-unsaturated amides .

Fluorinated Building Block

As a fluorinated alcohol, PFPOH serves as a building block for designing novel compounds. Researchers can modify its structure to create derivatives with tailored properties.

安全和危害

作用机制

Target of Action

It’s known that this compound has been used as a derivatization reagent in the detection of various biochemical compounds .

Mode of Action

As a derivatization reagent, 2,2,3,3,3-Pentafluoro-1-phenylpropan-1-ol interacts with its targets (such as L-tryptophan, L-kynurenine, serotonin, and quinolinic acid) to form derivatives that can be detected by gas chromatography-mass spectrometry (GC-MS) . The resulting changes include the formation of derivatives that are more volatile, thermally stable, and suitable for GC-MS analysis.

Result of Action

The primary result of the action of 2,2,3,3,3-Pentafluoro-1-phenylpropan-1-ol is the formation of derivatives that can be detected by GC-MS . This facilitates the study of various biochemical compounds and their roles in human and rat plasma .

Action Environment

The efficacy and stability of 2,2,3,3,3-Pentafluoro-1-phenylpropan-1-ol can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. As a laboratory reagent, it should be stored under appropriate conditions to maintain its stability and effectiveness .

属性

IUPAC Name |

2,2,3,3,3-pentafluoro-1-phenylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F5O/c10-8(11,9(12,13)14)7(15)6-4-2-1-3-5-6/h1-5,7,15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTHMWQTLWZQKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(F)(F)F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3,3,3-Pentafluoro-1-phenylpropan-1-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2948313.png)

![6-(4-Butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-cyclopentyl-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2948323.png)

![9-(2,5-dimethoxyphenyl)-6-phenyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2948325.png)